molecular formula C7H7BrN4 B597358 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine CAS No. 121655-34-3

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine

Cat. No.: B597358
CAS No.: 121655-34-3
M. Wt: 227.065
InChI Key: FLSDVTBWNPFHKP-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the triazolopyridine ring. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and azides for cycloaddition reactions. Reaction conditions often involve the use of solvents like ethanol and pyridine, and catalysts such as copper acetate .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines and fused heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell proliferation and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methyl groups enhances its reactivity and potential for forming diverse derivatives with various applications .

Properties

IUPAC Name

6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDVTBWNPFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNN=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704486
Record name 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121655-34-3
Record name 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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